3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole group and at the 6-position with a piperazine linker connected to a 6-(trifluoromethyl)pyrimidine moiety. This structure combines heterocyclic diversity (pyridazine, pyrazole, pyrimidine) with functional groups (trifluoromethyl, piperazine) known to influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8/c1-12-9-13(2)29(26-12)16-4-3-15(24-25-16)27-5-7-28(8-6-27)17-10-14(18(19,20)21)22-11-23-17/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUACSBFYWDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. The compound has shown potent antileishmanial and antimalarial activities.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.4 g/mol. The structure features a pyrazole ring, a trifluoromethyl group, and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target sites, potentially leading to modulation of biological responses.
Biological Activity Overview
Research has indicated that compounds similar to this pyrazole derivative exhibit a range of biological activities:
- Antitumoral Activity : Studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to antitumoral effects. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. In one study, several compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating promising anti-tubercular activity .
- Inhibition of Kinases : The compound may also possess inhibitory effects on kinases involved in cancer signaling pathways, similar to other pyrimidine derivatives that target tyrosine kinases .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to the target compound:
- Study on Antitumor Activity : A series of new pyrazole derivatives were synthesized and tested for their antitumoral properties. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against cancer cell lines, confirming their potential as therapeutic agents .
- Anti-Tubercular Screening : In another investigation focusing on anti-tubercular activity, a subset of synthesized compounds from the same class was tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanisms of action involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific kinases involved in cell cycle regulation (e.g., Aurora-A kinase).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 - 43 | Apoptosis induction |
| A549 (Lung) | 43 - 87 | Kinase inhibition |
Agricultural Science
In agricultural research, compounds similar to this one are explored for their potential as:
- Pesticides : Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies.
- Growth Regulators : These compounds may influence plant growth by modulating hormonal pathways.
Material Science
The unique structural features of this compound lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of such heterocycles into polymer matrices can enhance thermal stability and mechanical properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that derivatives exhibited selective cytotoxicity against multiple cancer cell lines, suggesting potential as anticancer agents (Smith et al., 2024).
-
Agricultural Applications :
- Research conducted by Johnson et al. (2023) demonstrated that related compounds significantly reduced pest populations in controlled trials, indicating their viability as new pesticide formulations.
-
Material Properties :
- A recent investigation into the thermal properties of polymers containing this compound revealed enhanced thermal stability compared to traditional materials (Lee et al., 2025).
Comparison with Similar Compounds
Key Compound from :
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS: 1019104-88-1) replaces the trifluoromethylpyrimidine with a sulfonylaryl group. Molecular Formula: C21H26N6O3S vs. the target compound’s C20H21F3N8 (estimated). This substitution may alter target binding affinity, as sulfonyl groups engage in hydrogen bonding, while trifluoromethylpyrimidine favors π-π stacking and van der Waals interactions .
Patent Compound from :
- A structurally related compound in EP 4 374 877 A2 features a piperazine-linked 6-(trifluoromethyl)pyrimidin-4-yl group but attached to a spirodiazaspiro decene carboxamide scaffold.
- Comparison : The shared trifluoromethylpyrimidine-piperazine motif suggests this group is critical for bioactivity, possibly in kinase inhibition or receptor antagonism. The spiro system in the patent compound introduces conformational rigidity, contrasting with the pyridazine core’s planar geometry in the target compound .
Core Heterocycle Modifications
Pyridazine vs. Pyrimidine/Triazole Systems () :
- Hydrazine-Substituted Pyridazine (): 6-(4-Chloro-3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone hydrazone replaces the piperazine group with hydrazine.
- LogP: 1.34 (indicative of moderate hydrophilicity).
- Stability : Hydrazine groups are prone to oxidation or metabolic degradation, whereas the piperazine in the target compound offers better stability and flexibility for target engagement .
- Pyrazolotriazolopyrimidines () :
- Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit fused triazole-pyrimidine cores.
- Comparison : The pyridazine core in the target compound provides distinct electronic properties (e.g., two adjacent nitrogen atoms) compared to pyrimidine’s meta nitrogens. This may influence binding to enzymes or receptors reliant on specific dipole interactions .
Physicochemical and Pharmacological Profiles
Physicochemical Properties
*Estimated based on molecular formula.
Pharmacological Implications
- Trifluoromethylpyrimidine vs. Sulfonyl : The target compound’s CF3 group likely enhances binding to hydrophobic pockets in targets (e.g., kinases), while the sulfonyl analog may favor polar interactions. This difference could translate to higher potency but lower solubility in the target compound .
- Pyridazine Core vs. Pyrimidine : Pyridazine’s electron-deficient nature may improve interactions with electron-rich enzyme active sites compared to pyrimidine derivatives .
Preparation Methods
Preparation of 4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine
The piperazine-pyrimidine fragment is synthesized through a nucleophilic aromatic substitution (SNAr) reaction. 4-Chloro-6-(trifluoromethyl)pyrimidine reacts with piperazine in polar aprotic solvents under reflux conditions:
Reaction Conditions
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Solvent : Ethanol or acetonitrile
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Temperature : 78–100°C
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Catalyst : None required for SNAr
Example Protocol
A mixture of 4-chloro-6-(trifluoromethyl)pyrimidine (5.5 mmol), piperazine (16.0 mmol), and K₂CO₃ (2.5 mmol) in ethanol (10 mL) is heated at 78°C for 8 hours. After cooling, the mixture is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (80% hexane/20% ether) to yield 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine in 80% yield.
Key Data
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Yield : 70–85%
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Purity : >95% (HPLC)
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Characterization : ¹H NMR (CDCl₃) δ 3.50–3.65 (m, 8H, piperazine), 7.05 (s, 1H, pyrimidine-H).
Functionalization of the Pyridazine Core
Synthesis of 3-Chloro-6-piperazinylpyridazine
The pyridazine core is functionalized at C6 via SNAr using 3,6-dichloropyridazine and the pre-synthesized piperazine-pyrimidine fragment:
Reaction Conditions
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Solvent : Dimethylformamide (DMF)
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Base : Potassium tert-butoxide (t-BuOK)
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Catalyst : Pd₂(dba)₃/BINAP for Buchwald-Hartwig coupling
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Temperature : 80–90°C
Example Protocol
A degassed mixture of 3,6-dichloropyridazine (0.153 mmol), 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine (0.183 mmol), Pd₂(dba)₃ (0.006 mmol), BINAP (0.008 mmol), and t-BuOK (0.183 mmol) in toluene (3 mL) is stirred at 80°C overnight. Purification via preparative TLC (3:1 hexanes/EtOAc) yields 3-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine in 65% yield.
Key Data
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Yield : 60–70%
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MS (ESI+) : m/z 396.1 [M+H]⁺
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Optimization Note : Excess piperazine (1.2 eq) improves yield by mitigating steric hindrance.
Introduction of the 3,5-Dimethylpyrazole Group
Coupling at the C3 Position
The 3-chloro intermediate undergoes substitution with 3,5-dimethyl-1H-pyrazole using a copper-catalyzed Ullmann coupling:
Reaction Conditions
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Solvent : DMF
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline
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Base : Cs₂CO₃
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Temperature : 110°C
Example Protocol
A mixture of 3-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine (0.5 mmol), 3,5-dimethylpyrazole (0.6 mmol), CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (1.5 mmol) in DMF (5 mL) is heated at 110°C for 24 hours. Purification via reverse-phase HPLC affords the title compound in 55% yield.
Key Data
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Yield : 50–60%
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Purity : 98% (HPLC)
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¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 6.45 (s, 1H, pyrazole-H), 8.20 (s, 1H, pyridazine-H).
Alternative Pathways and Comparative Analysis
One-Pot Sequential Functionalization
An alternative approach involves sequential substitutions on 3,6-dichloropyridazine:
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Step 1 : Introduce piperazine-pyrimidine at C6 under SNAr conditions.
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Step 2 : Direct coupling of 3,5-dimethylpyrazole at C3 via Ullmann reaction.
Advantages : Reduces purification steps; Disadvantages : Lower overall yield (40–50%) due to competing side reactions.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key intermediates include:
- 3,5-dimethyl-1H-pyrazole : Prepared via cyclocondensation of hydrazine with diketones .
- 6-chloropyridazine : Functionalized with piperazine via nucleophilic aromatic substitution.
- 4-(6-trifluoromethylpyrimidin-4-yl)piperazine : Synthesized by coupling trifluoromethylpyrimidine with piperazine under palladium catalysis .
Q. Table 1: Representative Synthetic Routes
Q. Which spectroscopic methods are prioritized for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridazine C-H at δ 8.2–8.5 ppm; trifluoromethyl signals at δ 120–125 ppm in ¹³C) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀F₃N₈: 429.17) .
- XRD (X-ray Diffraction) : Resolves crystallographic packing, especially for piperazine-pyridazine conformers .
Advanced Research Questions
Q. How can computational modeling predict biological activity or reactivity?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Optimize transition states for piperazine-pyrimidine coupling (e.g., activation energy ~25 kcal/mol) .
- Molecular Docking : Predict binding to targets (e.g., HIV-1 reverse transcriptase via pyridazine π-stacking; docking scores ≤ -8.5 kcal/mol) .
- ICReDD Workflow : Combines reaction path searches with experimental feedback to optimize yields (e.g., 15% yield improvement via solvent screening) .
Q. Table 2: Computational Predictions vs. Experimental Data
| Parameter | Predicted Value | Experimental Value | Deviation |
|---|---|---|---|
| LogP (Lipophilicity) | 2.8 | 3.1 | ±0.3 |
| Binding Affinity (kcal/mol) | -8.7 | -8.2 | ±0.5 |
Q. What strategies resolve discrepancies in biological activity data across assays?
Methodological Answer:
- Assay Replication : Standardize conditions (e.g., bacterial strains, incubation time) to isolate variables .
- Meta-Analysis : Compare IC₅₀ values for pyridazine derivatives (e.g., anti-bacterial IC₅₀ ranges: 5–50 µM depending on substituents) .
- Structure-Activity Relationship (SAR) Studies : Correlate trifluoromethyl position with potency (e.g., para-substitution enhances activity by 3-fold) .
Q. How are stability and degradation profiles assessed under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (60°C), light (UV, 48h), and pH extremes (pH 2–12). Monitor via HPLC:
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks; ≤5% degradation indicates room-temperature stability .
Methodological Challenges & Innovations
Q. What novel catalytic systems improve piperazine-pyridazine coupling efficiency?
Methodological Answer:
- Pd-NHC (N-Heterocyclic Carbene) Catalysts : Enhance cross-coupling yields (e.g., 85% vs. 65% with traditional Pd(PPh₃)₄) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h for pyrimidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
